1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The molecular structure features a pyrazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached to the nitrogen atom at position 1, contributing to its unique chemical reactivity and biological profile.
The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. A common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate, leading to the formation of a hydrazone intermediate. This intermediate is subsequently cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative. The reaction conditions are optimized for yield and purity, often employing catalysts and varying solvent conditions.
Industrial production typically utilizes green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored to enhance efficiency and reduce waste during the synthesis process.
The molecular structure of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one consists of a fused pyrazole and pyrimidine ring system. The compound's chemical formula is C12H12N4O, with a molecular weight of approximately 228.25 g/mol. Its structural characteristics include:
The arrangement of these components contributes to the compound's biological activity and interaction with various biomolecules.
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several notable chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often require specific solvents and controlled temperatures to achieve optimal yields.
The mechanism of action for 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with various enzymes and proteins. It has been shown to inhibit protein tyrosine kinases, which play critical roles in cell signaling pathways related to growth and proliferation. Additionally, this compound can induce apoptosis in cancer cells by altering gene expression and cellular metabolism.
In laboratory settings, it has demonstrated significant effects on cell cycle regulation and apoptosis induction in cancer cell lines, particularly through its interactions with specific cellular targets involved in tumor progression .
The physical properties of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
Chemical properties include its ability to undergo various transformations such as oxidation and reduction while maintaining stability under physiological conditions. Its reactivity is influenced by the presence of functional groups on the pyrazolo and pyrimidine rings, which facilitate interactions with other chemical entities.
The diverse biological activities of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one make it a promising candidate for various therapeutic applications:
Research continues into optimizing its synthesis and enhancing its biological efficacy for potential drug development applications in oncology and infectious disease treatment .
The systematic IUPAC name 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one provides precise insight into its molecular architecture. The core structure consists of a fused bicyclic system integrating a pyrazole ring condensed with a pyrimidinone ring at the [3,4-d] positions, establishing its primary classification as a pyrazolopyrimidine [4]. This scaffold is taxonomically categorized under bridgehead nitrogen-containing heterocycles, specifically recognized as purine isosteres due to the isoelectronic relationship between the pyrazolopyrimidine system and the purine nucleus (hypoxanthine/guanine) . The structural mimicry enables interaction with purine-binding enzymatic sites, a feature exploited in therapeutic agent design.
The defining molecular formula is C12H10N4O, with a calculated molecular weight of 226.24 g/mol. Key structural features include:
Table 1: Taxonomic Descriptors of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Classification Level | Descriptor | Significance |
---|---|---|
Core Ring System | Pyrazolo[3,4-d]pyrimidine | Defines fundamental bicyclic scaffold |
Functionalization | 4-Oxo (lactam), 1-(2-methylphenyl) | Governs hydrogen bonding, dipole interactions, and steric accessibility |
Ring Fusion Type | Ortho-fused bicyclic | Ensures planarity essential for stacking interactions |
Bioisosteric Relationship | Purine analog | Enables binding to kinase ATP sites and purinergic receptors |
Substituent Position | Ortho-methyl on N-1 phenyl | Modulates electron density and steric bulk near N-1 |
The compound belongs to the broader chemical class of nitrogen-rich heterocycles, specifically azaindoles when considering electronic distribution, though it lacks the benzene ring fusion characteristic of indoles. Its taxonomy is further refined by the lactam functionality at position 4, classifying it as a pyrimidinone derivative. This functional group acts as both a hydrogen bond acceptor and donor, critical for molecular recognition processes . The ortho-methyl group on the phenyl ring differentiates it from derivatives like 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1955506-29-2) and 1-methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1928735-22-1), which exhibit distinct steric and electronic profiles [4].
The medicinal exploration of pyrazolo[3,4-d]pyrimidin-4-ones originates with allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), first synthesized in 1956 and clinically approved in 1966 as a xanthine oxidase inhibitor for gout management . Allopurinol’s mechanism—acting as a purine mimic—highlighted the scaffold’s capacity for enzyme inhibition and established a foundational rationale for subsequent derivatization. Early structural modifications focused on C-6 position substitutions, revealing that thiol or amino groups enhanced binding to enzymes involved in nucleotide metabolism .
The 1990s–2000s witnessed strategic diversification, including N-1 aryl/alkyl substitutions to optimize pharmacokinetic properties and target selectivity. Derivatives such as 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1955506-29-2) emerged as key intermediates for anticancer research, leveraging the thiol group for covalent interactions or metal chelation . Concurrently, synthetic methodologies advanced from linear cyclization approaches to multi-component condensations, enabling efficient incorporation of diverse substituents at N-1, C-3, and C-6 [4].
Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidin-4-one Derivatives in Medicinal Chemistry
Era | Representative Derivatives | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Allopurinol (unsubstituted) | Xanthine oxidase inhibition (gout) | Prototypic purine isostere |
1990s | 6-Mercapto-1-aryl derivatives | Anticancer enzyme inhibition | N-1 aryl for enhanced lipophilicity; C-6 thiol for nucleophilicity |
2000s | 1,6-Disubstituted variants (e.g., 1,6-diphenyl) | Kinase inhibition scaffolds | Dual substituents for target specificity |
2010s | 6-Functionalized-1-(hetero)aryl (e.g., 1-methyl-6-((methylamino)methyl) | Kinase inhibition (CDK, VEGFR) | Aminoalkyl chains for allosteric modulation |
2020s | 1-(2-methylphenyl) derivatives | Targeted protein degradation | Ortho-methyl for steric control of binding orientation |
The 2010s marked a shift toward kinase inhibition, exemplified by patent WO2018099952A1 covering 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin-dependent kinase (CDK) inhibitors for oncology. These compounds demonstrated nanomolar affinity for CDK2/9, validating the scaffold’s suitability for ATP-competitive inhibition [6]. Computational analyses further elucidated how C-6 aminoalkyl chains (e.g., in 1-methyl-6-((methylamino)methyl derivatives) form critical hydrogen bonds with kinase hinge regions, while N-1 aryl groups occupied hydrophobic pockets [4] [6].
Recent focus (2020s) emphasizes targeted substitutions for enhanced selectivity, with the 1-(2-methylphenyl) group representing a deliberate design strategy. The ortho-methyl group imposes torsional constraints on the phenyl ring, potentially reducing off-target binding compared to para-substituted analogs like 1-(4-methylphenyl) derivatives [3]. This evolution reflects a broader trend toward sterically hindered substituents to improve pharmacokinetic and pharmacodynamic profiles. Current research explores hybrid derivatives integrating pyrazolopyrimidinones with pharmacophores like sulfonamides or heterocyclic fragments (e.g., thieno[2,3-d]pyrimidin-4-one hybrids) to address resistance in oncology targets [6].
The trajectory underscores the scaffold’s versatility: from early metabolic inhibitors to sophisticated kinase-targeted agents, with 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one epitomizing modern structure-driven design for precision therapeutics.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3